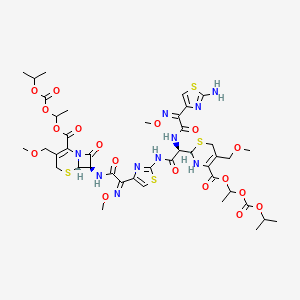
5-Pahsa
描述
5-Pahsa, also known as 5-(palmitoyloxy)octadecanoic acid, is a type of fatty acid ester of hydroxy fatty acids (FAHFA). It is synthesized in vivo in both mice and humans and is regulated by fasting and high-fat feeding . It is the most abundant form of FAHFA identified in the adipose tissue of glucose-tolerant AG4OX mice . It has been associated with anti-diabetic potential .
Synthesis Analysis
This compound is synthesized in vivo in both mice and humans and is regulated by fasting and high-fat feeding . It is also synthesized in vitro in differentiated adipocytes . The synthesis of this compound appears to involve the incorporation of isotope-labeled FAHFAs into FAHFA-TGs .Molecular Structure Analysis
The molecular formula of this compound is C34H66O4 . It is a FAHFA in which palmitic acid is esterified at the 5th carbon of hydroxy stearic acid .Chemical Reactions Analysis
This compound is incorporated into FAHFA-TGs when added to differentiated adipocytes, implying the existence of enzymes and metabolic pathways capable of synthesizing these lipids . Induction of lipolysis in adipocytes is associated with marked increases in nonesterified FAHFA levels, demonstrating that FAHFA-TGs breakdown is a regulator of cellular FAHFA levels .Physical And Chemical Properties Analysis
The molecular formula of this compound is C34H66O4, and its molecular weight is 538.9 . It is soluble in DMF, DMSO, and Ethanol .科学研究应用
糖尿病治疗
5-Pahsa 已显示出作为治疗糖尿病的治疗剂的潜力 . 使用新开发的全功能“芯片上的胰岛”模型进行的初步研究表明,this compound 可以增加细胞增殖和胰岛素表达 . 这表明 this compound 可用于改善胰腺中分泌胰岛素的 β 细胞的功能 .
肥胖管理
研究表明,this compound 可能在肥胖管理中发挥作用 . 研究发现,它能刺激小鼠白色脂肪组织 (WAT) 对寒冷暴露的适应性代谢反应 . 这表明 this compound 可能被用于增强人体能量消耗,从而有助于体重管理 .
脂质代谢
研究发现,this compound 可以调节人体的脂质代谢 . 研究表明,它能刺激 WAT 中的三酰甘油 (TAG)/脂肪酸 (FA) 循环,影响脂肪生成和脂肪分解 . 这表明 this compound 可能被用于调节人体的脂质水平 .
葡萄糖代谢
作用机制
Target of Action
5-PAHSA, an endogenous fatty acid, primarily targets adipocytes and hepatocytes . It interacts with these cells to modulate glucose and lipid metabolism . It also signals through GPR-120, a receptor involved in insulin signaling .
Mode of Action
This compound enhances insulin-stimulated glucose uptake in adipocytes and hepatocytes . It stimulates the secretion of insulin and GLP-1, hormones that play crucial roles in glucose homeostasis . Furthermore, this compound impacts lipogenesis and lipolysis, altering adipocyte lipolytic products through selective FA re-esterification .
Biochemical Pathways
This compound affects several biochemical pathways. It potentiates the effects of cold exposure and stimulates triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue (WAT) through impacting lipogenesis and lipolysis . It also inhibits the AMPK signaling pathway and promotes nuclear factor-kappa-B (NF-κB) mediated inflammation under high glucose conditions .
Pharmacokinetics
It’s known that this compound is regulated by adipose triglyceride lipase . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been found to increase insulin sensitivity and have anti-inflammatory effects . Under high glucose conditions, these positive effects are abolished .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as glucose concentration. High glucose concentrations impair this compound action by inhibiting the AMPK signaling pathway and promoting NF-κB mediated inflammation . Therefore, the metabolic status of the individual and the glucose concentration in the environment significantly impact the action of this compound .
安全和危害
属性
IUPAC Name |
5-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKCWKQYJQHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277043 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1481636-41-2 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)







